3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one is a useful research compound. Its molecular formula is C19H22N4O4 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.16410520 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Regioselective Synthesis of Diazaspiro Derivatives : Farag et al. (2008) demonstrated the synthesis of 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives through cycloaddition reactions. These derivatives were further processed to yield pyrazolecarbohydrazide derivatives, indicating the versatility of diazaspiro compounds in synthesizing complex molecules for potential pharmacological applications (Farag, Elkholy, & Ali, 2008).
Cycloaddition of Methylenelactams with Nitrones : Chiaroni et al. (2000) explored the cycloaddition reactions involving methylenelactams and nitrones to produce 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. The study detailed the structural diversity achievable through cycloaddition, underscoring the potential of these reactions in generating novel compounds with varied biological activities (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).
Anticancer and Antidiabetic Applications
- Development of Spirothiazolidines Analogs : A study by Flefel et al. (2019) focused on the synthesis of spirothiazolidine derivatives, demonstrating significant anticancer and antidiabetic activities. This research highlights the potential therapeutic applications of spiro compounds, including those related to the queried chemical structure, in treating complex diseases (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Dual Receptor Antagonist Properties
- N-isoxazolyl Biphenylsulfonamides as Dual Antagonists : Research by Murugesan et al. (2002) introduced a compound with dual angiotensin II and endothelin A receptor antagonist activities. This dual antagonistic action provides a novel approach for hypertension treatment, illustrating the broad therapeutic potential of compounds with complex structures like the one (Murugesan et al., 2002).
Antimicrobial Applications
- Antimicrobial Agents Based on Carbazole Derivatives : Bordei Telehoiu et al. (2020) developed novel antimicrobial agents by combining carbazole and 1,3,4-oxadiazole pharmacophores. Their findings demonstrate the antimicrobial efficacy of these compounds, suggesting potential applications for the queried compound in combating microbial infections (Bordei Telehoiu et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-7-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-13-5-3-4-6-14(13)17-20-15(27-21-17)7-8-16(24)23-10-9-19(12-23)11-22(2)18(25)26-19/h3-6H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUNDIKPVJVQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)N3CCC4(C3)CN(C(=O)O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.